molecular formula C10H6Cl2O4 B13997643 [(2,4-Dichlorophenyl)methylidene]propanedioic acid CAS No. 7460-40-4

[(2,4-Dichlorophenyl)methylidene]propanedioic acid

Cat. No.: B13997643
CAS No.: 7460-40-4
M. Wt: 261.05 g/mol
InChI Key: BLIKSCFFDFQFKZ-UHFFFAOYSA-N
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Description

[(2,4-Dichlorophenyl)methylidene]propanedioic acid is an organic compound with the molecular formula C10H6Cl2O4. It is also known by its IUPAC name, 2-[(2,4-dichlorophenyl)methylidene]propanedioic acid. This compound is characterized by the presence of two chlorine atoms attached to a benzene ring, which is further connected to a propanedioic acid moiety through a methylene bridge .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,4-Dichlorophenyl)methylidene]propanedioic acid typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and malonic acid. The reaction is usually carried out in the presence of a base such as pyridine or piperidine, which acts as a catalyst. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and scalability .

Chemical Reactions Analysis

Types of Reactions

[(2,4-Dichlorophenyl)methylidene]propanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

[(2,4-Dichlorophenyl)methylidene]propanedioic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(2,4-Dichlorophenyl)methylidene]propanedioic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with cellular proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

  • (2,4-Dichlorobenzylidene)malonic acid
  • Propanedioic acid, [(dimethylamino)methylene]-
  • Propanedioic acid, [(2,3-dihydroxyphenyl)methylene]-

Uniqueness

[(2,4-Dichlorophenyl)methylidene]propanedioic acid is unique due to the presence of two chlorine atoms on the benzene ring, which significantly influences its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in various fields .

Properties

CAS No.

7460-40-4

Molecular Formula

C10H6Cl2O4

Molecular Weight

261.05 g/mol

IUPAC Name

2-[(2,4-dichlorophenyl)methylidene]propanedioic acid

InChI

InChI=1S/C10H6Cl2O4/c11-6-2-1-5(8(12)4-6)3-7(9(13)14)10(15)16/h1-4H,(H,13,14)(H,15,16)

InChI Key

BLIKSCFFDFQFKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=C(C(=O)O)C(=O)O

Origin of Product

United States

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